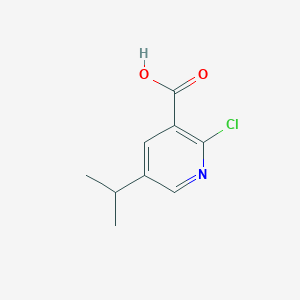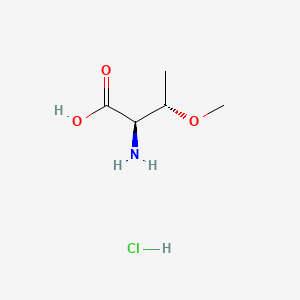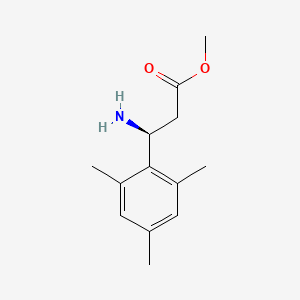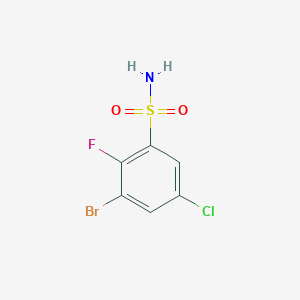
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H17NO It is characterized by a cyclopropyl group attached to a methyloxolan ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method involves the reaction of cyclopropylmethyl ketone with a suitable oxirane derivative under acidic conditions to form the oxolan ring. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxolan ring or the methanamine group, potentially yielding alcohols or amines with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2-Cyclopropyl-3-methyloxolan-3-yl)methanol
- (2-Cyclopropyl-3-methyloxolan-3-yl)acetic acid
- (2-Cyclopropyl-3-methyloxolan-3-yl)amine
Comparison: Compared to its analogs, (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts different reactivity and interaction profiles. This makes it particularly useful in applications where amine functionality is crucial, such as in the synthesis of pharmaceuticals or in biological studies.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(2-cyclopropyl-3-methyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
METUSWSNAQNQDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC1C2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)









![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)



